1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate
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Overview
Description
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C26H48O4. It is known for its use as a plasticizer, which enhances the flexibility and durability of polymers. This compound is particularly valued in the production of polyvinyl chloride (PVC) products, such as pipes, cables, and films .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is synthesized through the hydrogenation of diisononyl phthalate (DINP). The hydrogenation process involves the addition of hydrogen (H2) to the compound in the presence of a catalyst, typically under high pressure and temperature .
Industrial Production Methods
The industrial production of this compound follows the same hydrogenation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The catalyst used in the process is often a metal catalyst, such as palladium or platinum, supported on a carrier material .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate primarily undergoes esterification and hydrogenation reactions. It is relatively stable under normal conditions and does not readily undergo oxidation or reduction .
Common Reagents and Conditions
Esterification: This reaction involves the formation of an ester bond between the carboxylic acid group of the cyclohexane ring and the alcohol group of the 7-methyloctyl chain. Common reagents include alcohols and acids, with sulfuric acid often used as a catalyst.
Major Products
The major product formed from the hydrogenation of diisononyl phthalate is this compound itself. This product is then used as a plasticizer in various industrial applications .
Scientific Research Applications
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a plasticizer to study the properties of polymers and their flexibility.
Biology: Research into its biocompatibility and potential effects on living organisms.
Medicine: Investigations into its use in medical devices and materials due to its flexibility and durability.
Industry: Widely used in the production of PVC products, enhancing their flexibility and durability.
Mechanism of Action
The primary mechanism of action of 1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is its ability to integrate into polymer chains, reducing intermolecular forces and increasing flexibility. This is achieved through the ester bonds formed between the compound and the polymer chains, allowing for greater movement and flexibility of the polymer .
Comparison with Similar Compounds
Similar Compounds
Diisononyl phthalate (DINP): The precursor to 1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate, used as a plasticizer.
Di-2-ethylhexyl phthalate (DEHP): Another commonly used plasticizer with similar properties.
Diisononyl adipate (DINA): A plasticizer with a similar structure but different ester groups.
Uniqueness
This compound is unique due to its high stability and effectiveness as a plasticizer. It provides superior flexibility and durability to PVC products compared to other plasticizers, making it a preferred choice in various industrial applications .
Properties
Molecular Formula |
C26H46O4-2 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,2-bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-9-5-7-11-17-25(23(27)28)19-13-14-20-26(25,24(29)30)18-12-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3,(H,27,28)(H,29,30)/p-2 |
InChI Key |
OLAQBFHDYFMSAJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC1(CCCCC1(CCCCCCC(C)C)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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